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Abstract
Methylcobalamin (MeCbl), an active form of vitamin B12, is a unique organometallic cofactor

essential for a specific class of methyltransferase enzymes. Its core function revolves around a

reactive cobalt-carbon bond that facilitates the transfer of a methyl group. In humans, the

principal and most-studied methylcobalamin-dependent enzyme is methionine synthase

(MTR), which plays a pivotal role at the intersection of one-carbon metabolism, linking the

folate and methionine cycles. This guide provides an in-depth review of the biochemical

mechanisms, quantitative parameters, and experimental methodologies related to MeCbl-

dependent enzymes, with a primary focus on human methionine synthase. We detail its

catalytic and reactivation cycles, summarize key kinetic data, and provide validated

experimental protocols for activity assessment. Furthermore, we explore the broader context of

MeCbl-dependent reactions in microorganisms and discuss the clinical and pharmaceutical

relevance of MTR, particularly in metabolic disorders and as a potential chemotherapeutic

target.

Introduction to Methylcobalamin
Vitamin B12 derivatives, or cobalamins, are complex tetrapyrrolic corrinoids containing a

central cobalt atom.[1] The two biologically active forms in humans are methylcobalamin
(MeCbl) and adenosylcobalamin (AdoCbl).[2] Methylcobalamin is distinguished by a methyl

group covalently bonded to the cobalt ion, creating a stable yet reactive organometallic Co-C

bond.[2][3] This bond's chemistry is central to its biological function. In methyltransferase

reactions, the Co-C bond undergoes heterolytic cleavage, where the methyl group is
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transferred as a carbanion, cation, or radical, and the cobalt cycles between different oxidation

states, most notably the highly nucleophilic cob(I)alamin form.[1]

In mammals, MeCbl serves as an indispensable cofactor for a single, critical enzyme: the

cytosolic methionine synthase (MTR). A second B12-dependent enzyme, mitochondrial

methylmalonyl-CoA mutase, utilizes adenosylcobalamin and catalyzes a radical-based

isomerization reaction, highlighting the distinct biochemical roles of the two coenzyme forms.

Methionine Synthase (MTR): The Core MeCbl-
Dependent Enzyme
Methionine synthase (EC 2.1.1.13), also known as 5-methyltetrahydrofolate-homocysteine S-

methyltransferase, is the key enzyme linking the folate and methionine metabolic cycles. This

function is essential for two fundamental cellular processes:

DNA Synthesis: By converting 5-methyltetrahydrofolate (5-MeTHF) to tetrahydrofolate (THF),

MTR regenerates the pool of THF required for the synthesis of purines and pyrimidines.

Universal Methylation: By regenerating methionine from homocysteine, MTR ensures a

continuous supply for the synthesis of S-adenosylmethionine (SAM), the universal methyl

donor for the methylation of DNA, RNA, histones, and other proteins.

Metabolic Pathway: The Folate and Methionine Cycle
Intersection
MTR is the singular mammalian enzyme that metabolizes 5-MeTHF, the primary circulating

form of folate, to regenerate the active cofactor THF. This unique position makes it a crucial

regulatory point in one-carbon metabolism. A deficiency in MTR activity leads to the "folate

trap," where folate derivatives accumulate as 5-MeTHF, inducing a functional folate deficiency

and impairing nucleotide biosynthesis.
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Caption: Intersection of the Folate and Methionine Cycles, highlighting MTR's central role.

Catalytic and Reactivation Mechanism
The catalytic cycle of MTR involves two sequential SN2 methyl transfer reactions. The enzyme

shuttles its cobalamin cofactor between a supernucleophilic cob(I)alamin state and a

methylcob(III)alamin state.

Step 1: The sulfur of homocysteine attacks the methyl group of enzyme-bound

methylcob(III)alamin. This produces methionine and reduces the cofactor to cob(I)alamin.

Step 2: The highly reactive cob(I)alamin attacks the methyl group of 5-

methyltetrahydrofolate, regenerating methylcob(III)alamin and releasing tetrahydrofolate.
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The cob(I)alamin intermediate is highly sensitive to oxygen and can be oxidized to an inactive

cob(II)alamin state approximately once every 2000 catalytic turnovers. To regain activity, the

enzyme undergoes a reductive methylation process. In humans, this reactivation is catalyzed

by the enzyme methionine synthase reductase (MTRR), which uses SAM as the methyl donor

and NADPH as the ultimate source of electrons to reduce cob(II)alamin back to the active

methylcob(III)alamin form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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